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Compound of Interest

Compound Name:
[(2-

Methoxybenzoyl)amino]thiourea

Cat. No.: B5864312 Get Quote

An In-depth Spectroscopic Analysis of [(2-
Methoxybenzoyl)amino]thiourea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the spectroscopic data for [(2-
Methoxybenzoyl)amino]thiourea, a compound of interest in medicinal chemistry and

materials science. The document outlines the characteristic spectral features in Infrared (IR)

spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR). This guide is intended to serve as a comprehensive reference

for the identification, characterization, and quality control of this and related acylthiourea

derivatives.

Spectroscopic Data Summary
The spectroscopic data for [(2-Methoxybenzoyl)amino]thiourea has been compiled from

analogous compounds and spectral databases to provide a representative analysis. The

following tables summarize the key quantitative data for each spectroscopic technique.

Table 1: Infrared (IR) Spectroscopy Data
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

N-H Stretch (amide and

thiourea)
3400 - 3100 Strong, Broad

C-H Stretch (aromatic) 3100 - 3000 Medium

C-H Stretch (methyl) 2980 - 2850 Medium

C=O Stretch (amide I) ~1670 Strong

C-N Stretch / N-H Bend (amide

II)
~1540 Medium

C=C Stretch (aromatic) 1600 - 1450 Medium-Strong

C-O Stretch (methoxy) ~1250 Strong

C=S Stretch (thiourea) ~760 Medium

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (DMSO-d₆)

Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

NH (amide) ~11.5 Singlet - 1H

NH₂ (thiourea) ~9.5 Broad Singlet - 2H

H-6 (aromatic) ~7.9
Doublet of

Doublets
~7.8, 1.8 1H

H-4 (aromatic) ~7.6
Doublet of

Triplets
~8.4, 1.8 1H

H-3 (aromatic) ~7.2 Doublet ~8.4 1H

H-5 (aromatic) ~7.1 Triplet ~7.5 1H

OCH₃ (methoxy) ~3.9 Singlet - 3H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (DMSO-d₆)
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Carbon Chemical Shift (δ, ppm)

C=S (thiourea) ~181

C=O (amide) ~166

C-1 (aromatic, C-OCH₃) ~157

C-3 (aromatic) ~133

C-5 (aromatic) ~131

C-2 (aromatic, C-C=O) ~122

C-4 (aromatic) ~121

C-6 (aromatic) ~113

OCH₃ (methoxy) ~56

Experimental Protocols
The following sections detail the standard methodologies for obtaining the spectroscopic data

presented above.

2.1 Infrared (IR) Spectroscopy

Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample of [(2-Methoxybenzoyl)amino]thiourea is finely

ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is

placed directly onto the ATR crystal.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted

from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically

operating at a magnetic field strength of 300 MHz or higher.

Sample Preparation: Approximately 5-10 mg of [(2-Methoxybenzoyl)amino]thiourea is

dissolved in about 0.5-0.7 mL of a deuterated solvent, most commonly deuterated dimethyl

sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton

spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon

spectrum, resulting in single lines for each unique carbon atom. A wider spectral width of

around 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio

of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically

required to achieve an adequate signal-to-noise ratio.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of [(2-
Methoxybenzoyl)amino]thiourea.
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Caption: Workflow for the spectroscopic characterization of [(2-
Methoxybenzoyl)amino]thiourea.

This technical guide provides a foundational understanding of the spectroscopic properties of

[(2-Methoxybenzoyl)amino]thiourea. The presented data and protocols are essential for

researchers and professionals involved in the synthesis, quality control, and development of

new chemical entities based on the acylthiourea scaffold.
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PDF]. Available at: [https://www.benchchem.com/product/b5864312#spectroscopic-data-
analysis-of-2-methoxybenzoyl-amino-thiourea-ir-1h-nmr-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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